Glycosidase-IN-1
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Overview
Description
Glycosidase-IN-1 is a glycosidase inhibitor synthesized from D-mannose. It exhibits hypoglycemic activity and can be utilized in the synthesis of immunosuppressive agents and β-glucosidase inhibitors . Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, and inhibitors like this compound are crucial for studying and manipulating these biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycosidase-IN-1 is synthesized from D-mannose through a series of chemical reactions. The synthesis involves the use of specific reagents and catalysts to achieve the desired molecular structure. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Glycosidase-IN-1 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its function as a glycosidase inhibitor and for its application in different scientific fields .
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield its constituent sugars.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidation products.
Substitution: Substitution reactions involving nucleophiles can modify the structure of this compound, potentially altering its inhibitory activity.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields sugars, while oxidation and substitution can produce a range of derivatives with different chemical properties .
Scientific Research Applications
Glycosidase-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Glycosidase-IN-1 exerts its effects by inhibiting the activity of glycosidase enzymes. It binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in complex sugars. This inhibition can affect various biochemical pathways, including those involved in carbohydrate metabolism and glycoprotein biosynthesis .
Molecular Targets and Pathways: The primary molecular targets of this compound are glycosidase enzymes, including β-glucosidase and other related enzymes. By inhibiting these enzymes, this compound can modulate the activity of pathways involved in carbohydrate metabolism and glycoprotein processing .
Comparison with Similar Compounds
Glycosidase-IN-1 is unique in its specific inhibitory activity and its synthesis from D-mannose. Similar compounds include other glycosidase inhibitors such as:
Miglitol: An α-glucosidase inhibitor used to treat type 2 diabetes.
Acarbose: Another α-glucosidase inhibitor with similar applications in diabetes treatment.
Voglibose: A third α-glucosidase inhibitor used for managing postprandial blood glucose levels.
These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory activities.
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-6-8(15)10-9(7-14)17-13(4,5)18-10/h8-10,15H,6-7H2,1-5H3/t8-,9-,10+/m1/s1 |
InChI Key |
RPFDMDWEBWOMNO-BBBLOLIVSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CN(C[C@H]([C@@H]2O1)O)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(OC2CN(CC(C2O1)O)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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